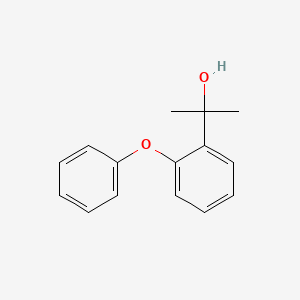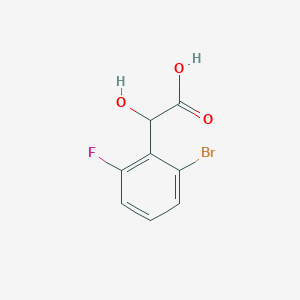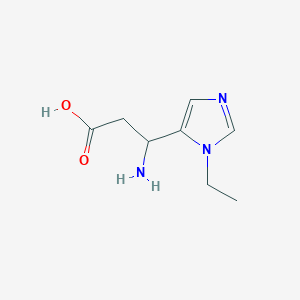
Lithium 3-bromo-5-isopropylbenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-bromo-5-isopropylbenzenesulfinate is an organosulfur compound that features a lithium cation paired with a 3-bromo-5-isopropylbenzenesulfinate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-bromo-5-isopropylbenzenesulfinate typically involves the reaction of 3-bromo-5-isopropylbenzenesulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 3-bromo-5-isopropylbenzenesulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like THF or DMF, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids, solvents like water or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or THF.
Major Products Formed
Substitution: Products include 3-amino-5-isopropylbenzenesulfinate or 3-thio-5-isopropylbenzenesulfinate.
Oxidation: The major product is 3-bromo-5-isopropylbenzenesulfonate.
Reduction: The major product is 3-isopropylbenzenesulfinate.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Lithium 3-bromo-5-isopropylbenzenesulfinate is used as a building block for the synthesis of more complex molecules. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
Medicine
The compound’s potential medicinal applications are still under investigation. its structural similarity to other sulfinates suggests it could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for advanced materials.
Wirkmechanismus
The mechanism by which Lithium 3-bromo-5-isopropylbenzenesulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The lithium cation can stabilize the sulfinate anion, making it a versatile reagent in organic synthesis. The bromine atom provides a site for further functionalization, allowing the compound to be used in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 3-bromo-5-methylbenzenesulfinate
- Lithium 3-chloro-5-isopropylbenzenesulfinate
- Lithium 3-bromo-5-tert-butylbenzenesulfinate
Uniqueness
Lithium 3-bromo-5-isopropylbenzenesulfinate is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This makes it distinct from other similar compounds and can lead to different reaction outcomes and applications.
Eigenschaften
Molekularformel |
C9H10BrLiO2S |
|---|---|
Molekulargewicht |
269.1 g/mol |
IUPAC-Name |
lithium;3-bromo-5-propan-2-ylbenzenesulfinate |
InChI |
InChI=1S/C9H11BrO2S.Li/c1-6(2)7-3-8(10)5-9(4-7)13(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
STIWVDPPRLQDES-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)C1=CC(=CC(=C1)Br)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


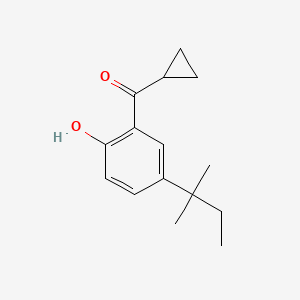
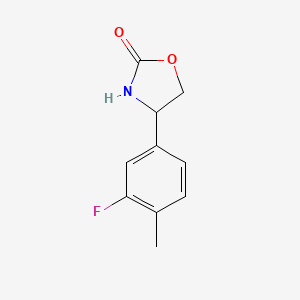
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)

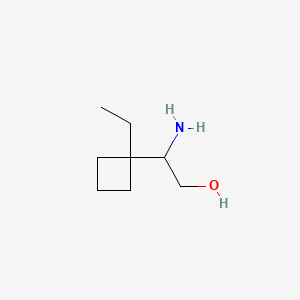
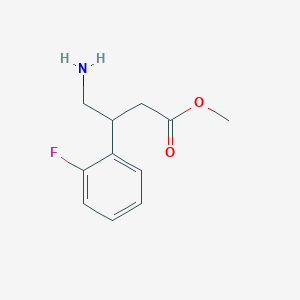
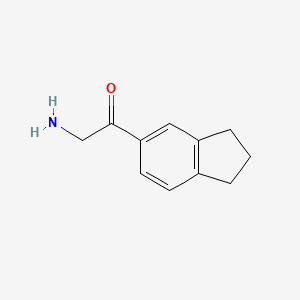

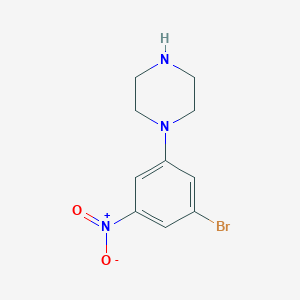
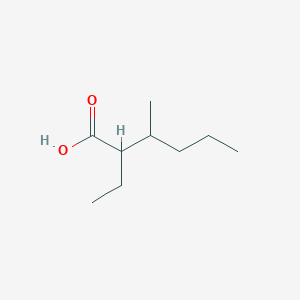
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
